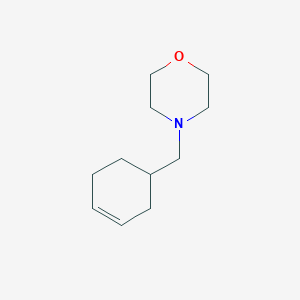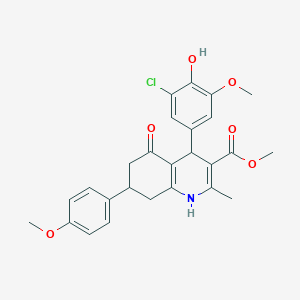
4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide (MNPS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNPS is a sulfonamide compound that contains a pyridine ring and a nitro group. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antiviral, and antibacterial properties. 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been found to inhibit the replication of certain viruses, including HIV-1 and HCV. Additionally, 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been shown to exhibit antibacterial activity against various bacterial strains.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide is not fully understood. However, it has been suggested that 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide may inhibit the activity of enzymes involved in DNA replication and transcription. 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has also been shown to inhibit the activity of certain proteins involved in cell signaling pathways. These effects may contribute to the anticancer, antiviral, and antibacterial properties of 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide.
Biochemical and Physiological Effects:
4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. It has also been found to inhibit the replication of HIV-1 and HCV by inhibiting the activity of viral enzymes. Additionally, 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been shown to exhibit antibacterial activity by disrupting bacterial cell membranes and inhibiting bacterial growth.
Advantages and Limitations for Lab Experiments
4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has several advantages for use in lab experiments. It is readily available and can be synthesized using various methods. 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has also been extensively studied, and its mechanism of action is well understood. However, 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has some limitations for use in lab experiments. It is a toxic compound and must be handled with care. Additionally, 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide. One area of interest is the development of 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide analogs with improved solubility and lower toxicity. Another area of interest is the study of 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide in combination with other drugs to enhance its anticancer, antiviral, and antibacterial properties. Additionally, the potential use of 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide in the treatment of other diseases, such as Alzheimer's disease, is an area of ongoing research.
Synthesis Methods
4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide can be synthesized using various methods, including the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 2-pyridinylamine. Another method involves the reaction of 4-methyl-3-nitrobenzenesulfonamide with 2-chloropyridine. The synthesis of 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide can also be achieved through the reaction of 4-methyl-3-nitrobenzenesulfonamide with 2-pyridinethiol.
properties
IUPAC Name |
4-methyl-3-nitro-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-9-5-6-10(8-11(9)15(16)17)20(18,19)14-12-4-2-3-7-13-12/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZMWXPOPYYVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

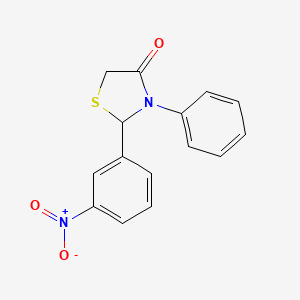
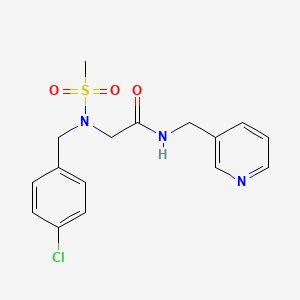
![8-bromo-7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4962356.png)
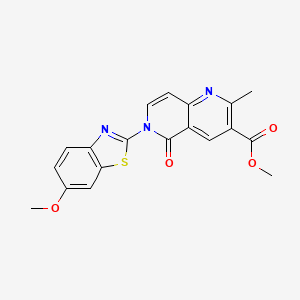


![3-isopropyl-8-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4962372.png)
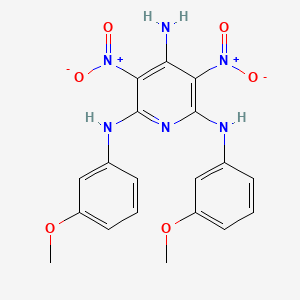
![3-(2-methylphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962398.png)
![4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4962405.png)
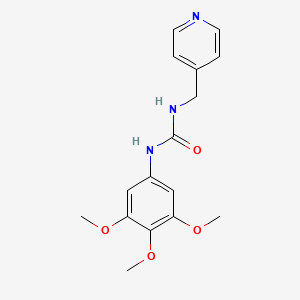
![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)](/img/structure/B4962429.png)
